molecular formula C5H11ClN2O2S B15233257 Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride

Cat. No.: B15233257
M. Wt: 198.67 g/mol
InChI Key: OQDALKHHFKXOOG-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride is a heterocyclic compound with the molecular formula C5H11ClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride typically involves the condensation of sulfur-containing compounds with amines under controlled conditions. One common method includes the reaction of tetrahydrothiophene with cyanamide in the presence of an oxidizing agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrothiophene-3-carboximidamide1,1-dioxidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C5H11ClN2O2S

Molecular Weight

198.67 g/mol

IUPAC Name

1,1-dioxothiolane-3-carboximidamide;hydrochloride

InChI

InChI=1S/C5H10N2O2S.ClH/c6-5(7)4-1-2-10(8,9)3-4;/h4H,1-3H2,(H3,6,7);1H

InChI Key

OQDALKHHFKXOOG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(=N)N.Cl

Origin of Product

United States

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